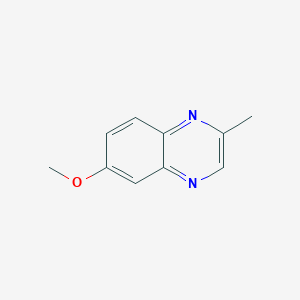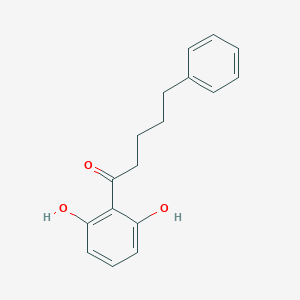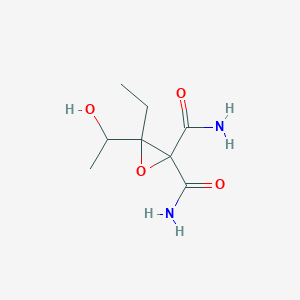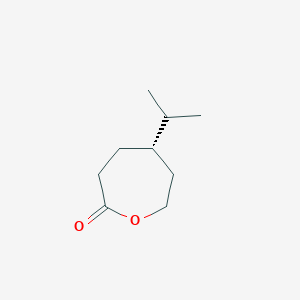
(5S)-5-propan-2-yloxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-propan-2-yloxepan-2-one is a cyclic organic compound that belongs to the family of oxepanes. It is commonly referred to as tetrahydro-5-oxofuran-2-carboxylic acid or 5-oxo-tetrahydrofuran-2-carboxylic acid. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and chemical synthesis.
Mécanisme D'action
The mechanism of action of (5S)-5-propan-2-yloxepan-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, which results in improved cognitive function. Similarly, the inhibition of monoamine oxidase leads to an increase in the concentration of monoamine neurotransmitters, such as dopamine and serotonin, which results in improved mood.
Effets Biochimiques Et Physiologiques
(5S)-5-propan-2-yloxepan-2-one has been shown to exhibit several biochemical and physiological effects. For instance, it has been reported to possess antioxidant activity, which protects cells from oxidative damage. Additionally, it has been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines. Moreover, this compound has been reported to possess anti-inflammatory activity, which reduces inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5S)-5-propan-2-yloxepan-2-one in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Additionally, it exhibits inhibitory activity against several enzymes, which makes it a potential drug candidate. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on (5S)-5-propan-2-yloxepan-2-one. One potential direction is the exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the synthesis of analogs of this compound with improved properties, such as increased solubility and potency. Additionally, the study of the structure-activity relationship of this compound could provide insights into its mechanism of action and lead to the development of more potent inhibitors of enzymes involved in various biological processes.
Méthodes De Synthèse
The synthesis of (5S)-5-propan-2-yloxepan-2-one can be achieved through several methods, including the oxidation of 2-hydroxy-4-methylpentanoic acid, the reaction of 2-methyl-1,3-propanediol with maleic anhydride, and the cyclization of 4-hydroxy-2-pentanone. However, the most common method involves the reaction of 2-methyl-1,3-propanediol with maleic anhydride in the presence of a catalyst, followed by the hydrolysis of the resulting diester.
Applications De Recherche Scientifique
(5S)-5-propan-2-yloxepan-2-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been reported to possess anticonvulsant, antitumor, and antiviral properties. Moreover, this compound has been used as a building block for the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
151357-02-7 |
|---|---|
Nom du produit |
(5S)-5-propan-2-yloxepan-2-one |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(5S)-5-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-3-4-9(10)11-6-5-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
DDGNHMWGQKMERH-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@H]1CCC(=O)OCC1 |
SMILES |
CC(C)C1CCC(=O)OCC1 |
SMILES canonique |
CC(C)C1CCC(=O)OCC1 |
Synonymes |
2-Oxepanone,5-(1-methylethyl)-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



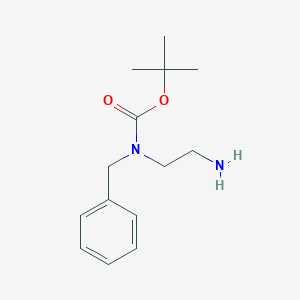
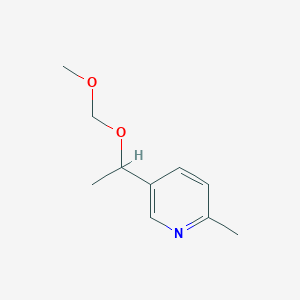

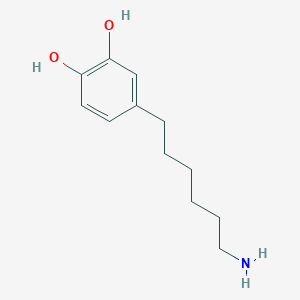
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)
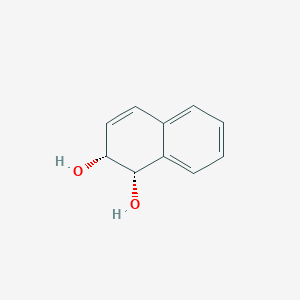
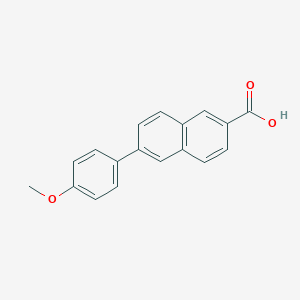
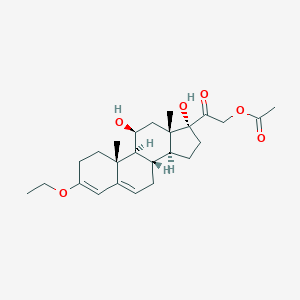
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
